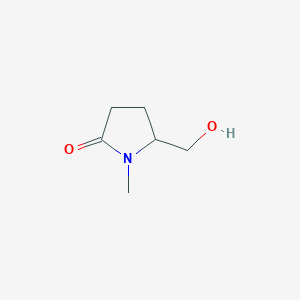

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

CAS No.: 89531-41-9

Cat. No.: VC6851347

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89531-41-9 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.159 |

| IUPAC Name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 |

| Standard InChI Key | OHTBSHGXEXCIOI-UHFFFAOYSA-N |

| SMILES | CN1C(CCC1=O)CO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 5-(hydroxymethyl)-1-methylpyrrolidin-2-one under IUPAC conventions . Alternative designations include N-methyl-DL-pyroglutamol and 5-hydroxymethyl-1-methyl-2-pyrrolidinone . Its molecular formula, , corresponds to a molecular weight of 129.16 g/mol .

Structural Elucidation

The molecule comprises a five-membered pyrrolidinone ring with:

-

A methyl group (-CH) at the 1-position.

-

A hydroxymethyl group (-CHOH) at the 5-position.

The 2D structure is represented by the SMILES notation CN1C(CCC1=O)CO , while the InChIKey OHTBSHGXEXCIOI-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 129.16 g/mol | |

| Exact Mass | 129.079 Da | |

| Topological Polar Surface Area | 40.54 Ų |

Synthesis and Production

Laboratory-Scale Synthesis

Physicochemical Properties

Spectral and Chromatographic Data

Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary by adduct:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 130.08626 | 126.5 |

| [M+Na]+ | 152.06820 | 136.2 |

| [M+NH4]+ | 147.11280 | 134.1 |

Stability and Reactivity

The compound’s lactam ring confers moderate stability, but the hydroxymethyl group may participate in esterification or oxidation reactions. Hazard codes (T+) indicate acute toxicity via ingestion, inhalation, or dermal exposure .

Applications and Industrial Relevance

Pharmaceutical Intermediates

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one serves as a precursor in peptide mimetics and bioactive molecule synthesis. Merck & Co. patents (US5006511A) reference its use in antiviral agents, though specific mechanisms remain proprietary .

Organic Synthesis

The compound’s dual functional groups enable:

Recent Developments and Research Gaps

Patent Activity

The 2025 update to PubChem records reflects ongoing industrial interest, though peer-reviewed studies remain scarce . The 2023 ChemicalBook entry notes unresolved stereochemical effects on bioactivity .

Future Directions

-

Toxicity profiling for regulatory compliance.

-

Catalytic applications in green chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume